XIAP Inhibition: Methyl Ester vs. Free Acid Comparator in Fluorescence Polarization Assay
In a PubChem high-throughput screen for chemical antagonists of X-linked inhibitor of apoptosis protein (XIAP), the target compound (methyl ester) demonstrated an IC50 of 100,000 nM (100 μM) [1]. This weak micromolar activity provides a quantitative baseline that differentiates it from the free acid analog (CAS 525597-02-8), which, while structurally identical at the chalcone core, is expected to exhibit altered binding due to its ionizable carboxyl. Within the broader XIAP inhibitor landscape, optimized clinical-stage antagonists such as AT-406 (birinapant) achieve IC50 values in the low nanomolar range (e.g., ~30–60 nM in cell-free BIR3 domain assays), underscoring that the target compound represents an early-stage screening hit scaffold rather than a potent lead [2].
| Evidence Dimension | XIAP BIR3 domain binding antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 μM) |
| Comparator Or Baseline | Free acid analog (CAS 525597-02-8): no published XIAP data; AT-406 (birinapant): IC50 ~30–60 nM |
| Quantified Difference | Target compound is approximately 1,700–3,300-fold less potent than clinical-stage XIAP antagonist AT-406; quantitative comparison to free acid analog not available due to missing data |
| Conditions | PubChem BioAssay AID 1018: Chemical Antagonists of IAP-family anti-apoptotic proteins; specific assay format not fully detailed in public record |
Why This Matters
The availability of a defined XIAP IC50 value, even if modest, allows users to calibrate this compound as a scaffold reference point in apoptosis target engagement screens, whereas the free acid analog lacks any comparable public affinity data.
- [1] BindingDB Ki Summary. Target: E3 ubiquitin-protein ligase XIAP. Ligand: BDBM59421 (methyl 4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoate). IC50 = 100,000 ± n/a nM. PubChem BioAssay AID 1018 (2008). http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=4268 View Source
- [2] Cai Q, Sun H, Peng Y, et al. A potent and orally active antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in clinical development for cancer treatment. J Med Chem. 2011;54(8):2714-2726. doi:10.1021/jm1014664 View Source
